molecular formula C21H27N3O2 B2806274 N,N-dimethyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline CAS No. 2380009-55-0

N,N-dimethyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline

Cat. No.: B2806274
CAS No.: 2380009-55-0
M. Wt: 353.466
InChI Key: MJVZRAKPEAJSEL-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dimethylamino group, a phenyl ring, a piperidine ring, and a pyridine moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction.

    Introduction of the Dimethylamino Group: The dimethylamino group is added via an amination reaction.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group or the phenyl ring.

    Reduction: Reduction reactions can target the carbonyl group or the pyridine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its structural features suggest it could act as a ligand or inhibitor in biochemical assays.

Medicine

The compound’s potential medicinal applications include its use as a pharmacophore in drug design. Its ability to interact with specific molecular targets could make it a candidate for developing new therapeutic agents.

Industry

In industry, the compound can be used in the development of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline involves its interaction with specific molecular targets. The dimethylamino group and the pyridine moiety may facilitate binding to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Aminomethyl)phenyl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
  • [4-(Dimethylamino)phenyl]-[3-[(2-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone

Uniqueness

Compared to similar compounds, N,N-dimethyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline stands out due to its specific substitution pattern and the presence of the dimethylamino group. These features may confer unique chemical reactivity and biological activity, making it a compound of interest for further study.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-6-4-8-20(22-16)26-15-17-7-5-13-24(14-17)21(25)18-9-11-19(12-10-18)23(2)3/h4,6,8-12,17H,5,7,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVZRAKPEAJSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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